molecular formula C26H22Si B3057416 Silane, triphenyl(1-phenylethenyl)- CAS No. 804-83-1

Silane, triphenyl(1-phenylethenyl)-

Cat. No.: B3057416
CAS No.: 804-83-1
M. Wt: 362.5 g/mol
InChI Key: PXBNOHICLMPRHZ-UHFFFAOYSA-N
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Description

Silane, triphenyl(1-phenylethenyl)-, also known as benzene, 1,1’,1’'-[(phenylethenyl)silylidyne]tris-, is an organosilicon compound with the molecular formula C26H22Si. It is characterized by the presence of a silicon atom bonded to three phenyl groups and one phenylethenyl group. This compound is known for its unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of silane, triphenyl(1-phenylethenyl)- typically involves the reaction of phenyl chlorosilane with phenyl magnesium chloride in a mixture of tetrahydrofuran and toluene. The reaction mixture is then treated with water to isolate the desired product . The reaction conditions, such as the ratio of tetrahydrofuran to toluene, can vary to optimize the yield and purity of the product.

Industrial Production Methods

Industrial production methods for silane, triphenyl(1-phenylethenyl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

Silane, triphenyl(1-phenylethenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of silane, triphenyl(1-phenylethenyl)- include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silyl-alkenes, while reduction can produce enolsilanes .

Scientific Research Applications

Silane, triphenyl(1-phenylethenyl)- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of silane, triphenyl(1-phenylethenyl)- involves its ability to donate hydride ions in reduction reactions and participate in oxidation processes. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in hydrosilylation reactions, the silicon-hydrogen bond is activated by a catalyst, leading to the formation of new silicon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to silane, triphenyl(1-phenylethenyl)- include:

Uniqueness

Silane, triphenyl(1-phenylethenyl)- is unique due to the presence of the phenylethenyl group, which imparts distinct reactivity and stability compared to other silanes. This makes it particularly valuable in specialized applications where these properties are advantageous.

Properties

IUPAC Name

triphenyl(1-phenylethenyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22Si/c1-22(23-14-6-2-7-15-23)27(24-16-8-3-9-17-24,25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-21H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBNOHICLMPRHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CC=CC=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70553558
Record name Triphenyl(1-phenylethenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

804-83-1
Record name Triphenyl(1-phenylethenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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